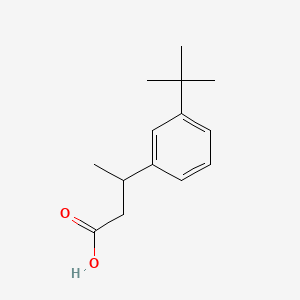

3-(3-Tert-butylphenyl)butanoic acid

Beschreibung

3-(3-Tert-butylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a tert-butyl-substituted phenyl group at the third carbon of the butanoic acid backbone. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that imparts significant steric hindrance and influences the compound’s physicochemical properties, such as solubility, acidity, and reactivity.

Eigenschaften

Molekularformel |

C14H20O2 |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

3-(3-tert-butylphenyl)butanoic acid |

InChI |

InChI=1S/C14H20O2/c1-10(8-13(15)16)11-6-5-7-12(9-11)14(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16) |

InChI-Schlüssel |

OXUQYEBJZIIRSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)O)C1=CC(=CC=C1)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by carbonation and acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

3-(3-Tert-butylphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(3-Tert-butylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, its structural properties allow it to interact with various receptors and enzymes, modulating their activity and resulting in diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of 3-(3-Tert-butylphenyl)butanoic acid, highlighting variations in substituents, molecular formulas, and molecular weights:

Key Comparative Insights

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -Br in (S)-3-(4-bromophenyl)butanoic acid) increase acidity by stabilizing the conjugate base, whereas electron-donating groups (e.g., tert-butyl) may reduce acidity. The hydroxyl group in 3-(4-hydroxyphenyl)butanoic acid further enhances acidity via resonance stabilization . Hypothesis: this compound is expected to have a higher pKa (less acidic) compared to bromo- or hydroxy-substituted analogs.

For example, 3-(4-hydroxyphenyl)butanoic acid may exhibit higher aqueous solubility due to hydrogen bonding . Branched-chain analogs like 3-methyl-3-(4-methylphenyl)butanoic acid show reduced volatility and altered aroma thresholds compared to straight-chain acids, as noted in studies on branched vs. linear carboxylic acids .

Synthetic and Stability Challenges: Substituted phenylbutanoic acids often require tailored synthesis routes. For instance, 3-(4-bromophenyl)butanoic acid is synthesized via saponification of ethyl esters under alkaline conditions , while 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid derivatives decompose under strong alkaline conditions, necessitating careful pH control during purification . The tert-butyl group’s stability under reaction conditions (e.g., acidic/alkaline or oxidative environments) remains a critical factor for synthetic scalability.

Applications and Bioactivity: Substituted phenylbutanoic acids are explored for diverse applications. For example:

- Pharmaceuticals: (S)-3-(4-Bromophenyl)butanoic acid is a chiral intermediate in drug synthesis , while CATPB (a trifluoromethyl-substituted analog) acts as a ligand for free fatty acid receptors .

- Agrochemicals: Benzo[b]phenoxazin-yl butanoic acid derivatives stimulate plant growth and flavonoid production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.